4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, which is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. The presence of fluorine and phenyl groups further enhances its chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .
Result of Action
Similar compounds have shown a wide range of therapeutic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-fluorophenyl thiol with 4-phenyl-1,2,3-thiadiazol-5-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Possible applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone: Similar structure but with a sulfone group instead of a sulfide.
4-Phenyl-1,2,3-thiadiazol-5-yl sulfide: Lacks the fluorine atom on the phenyl ring.
4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfide: Lacks the phenyl group on the thiadiazole ring.
Uniqueness
4-Fluorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the combination of the fluorine atom and the phenyl groups, which may enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCLGFCNYWVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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